molecular formula C4H7ClF5N B6242718 3,3,4,4,4-pentafluorobutan-2-amine hydrochloride CAS No. 2055389-47-2

3,3,4,4,4-pentafluorobutan-2-amine hydrochloride

Cat. No.: B6242718
CAS No.: 2055389-47-2
M. Wt: 199.6
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Description

3,3,4,4,4-pentafluorobutan-2-amine hydrochloride is a chemical compound with the molecular formula C4H6F5N·HCl. It is a fluorinated amine derivative, often used in various chemical and pharmaceutical research applications due to its unique properties. The compound is characterized by the presence of five fluorine atoms, which significantly influence its chemical behavior and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,4-pentafluorobutan-2-amine hydrochloride typically involves the fluorination of butan-2-amine derivatives. One common method includes the reaction of butan-2-amine with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,4-pentafluorobutan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions produce imines or secondary amines .

Scientific Research Applications

3,3,4,4,4-pentafluorobutan-2-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,4,4,4-pentafluorobutan-2-amine hydrochloride involves its interaction with molecular targets through its amine group and fluorinated carbon chain. The fluorine atoms enhance the compound’s lipophilicity and stability, allowing it to interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,3,4,4,4-pentafluorobutan-2-amine: The non-hydrochloride form of the compound.

    3,3,4,4,4-pentafluorobutan-2-ol: A related compound with a hydroxyl group instead of an amine group.

    3,3,4,4,4-pentafluorobutan-2-one: A ketone derivative with similar fluorination.

Uniqueness

3,3,4,4,4-pentafluorobutan-2-amine hydrochloride is unique due to its combination of a highly fluorinated carbon chain and an amine group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity .

Properties

CAS No.

2055389-47-2

Molecular Formula

C4H7ClF5N

Molecular Weight

199.6

Purity

95

Origin of Product

United States

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